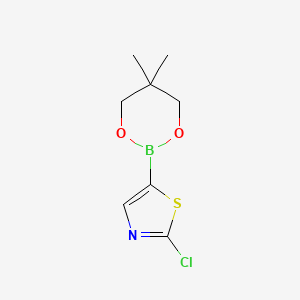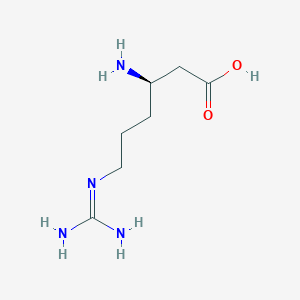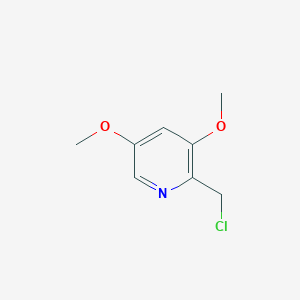
(2S)-6-hydroxypiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-6-hydroxypiperidine-2-carboxylic acid: is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 2nd position on the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-hydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-6-hydroxypiperidine-2-carboxylic acid can undergo oxidation reactions, where the hydroxyl group may be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohol or amine.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters, amides, or other functionalized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, acid chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Esters, amides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (2S)-6-hydroxypiperidine-2-carboxylic acid can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Pharmaceuticals: Due to its structural features, this compound can serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-6-hydroxypiperidine-2-carboxylic acid depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-hydroxy-6-methylpiperidine-2-carboxylic acid
- (2S)-6-hydroxy-2-aminopiperidine
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, amino) at various positions on the piperidine ring can significantly alter the chemical and biological properties of these compounds.
- Uniqueness: (2S)-6-hydroxypiperidine-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxyl groups, which confer distinct reactivity and potential applications.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2S)-6-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-3-1-2-4(7-5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5?/m0/s1 |
InChI-Schlüssel |
FTIOHNXBELIKRK-ROLXFIACSA-N |
Isomerische SMILES |
C1C[C@H](NC(C1)O)C(=O)O |
Kanonische SMILES |
C1CC(NC(C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)



![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)





![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
